molecular formula C9H11NO3 B1601409 Ethyl 5-(hydroxymethyl)picolinate CAS No. 50501-35-4

Ethyl 5-(hydroxymethyl)picolinate

Cat. No. B1601409
Key on ui cas rn: 50501-35-4
M. Wt: 181.19 g/mol
InChI Key: IFEFSAVXWIHYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772285B2

Procedure details

0.636 g of sodium borohydride was added to 22 mL of ice-cooled ethanol, to which a solution of 1.09 g of calcium chloride in 14 mL of ethanol was added dropwise, followed by addition of 1.20 g of 5-(ethoxycarbonyl)-2-pyridinecarboxylic acid ½ calcium salt, and this mixture was stirred for one hour at room temperature. The reaction mixture, to which 2.8 mL of concentrated sulfuric acid was added, was stirred for 6 hours while heating it under reflux. The reaction mixture was cooled to room temperature and concentrated under reduced pressure followed by successive addition of a saturated aqueous solution of sodium hydrogen carbonate and chloroform, and then the organic phase was separated therefrom. The resultant organic phase was washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 0.34 g of ethyl 5-(hydroxymethyl)-2-pyridinecarboxylate as light yellow solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl-].[Ca+2].[Cl-].C(O[C:9]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:19])=[O:18])=[N:15][CH:16]=1)=[O:10])C.S(=O)(=O)(O)O.[CH2:25](O)[CH3:26]>>[OH:10][CH2:9][C:11]1[CH:12]=[CH:13][C:14]([C:17]([O:19][CH2:25][CH3:26])=[O:18])=[N:15][CH:16]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.636 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
ice
Quantity
22 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=NC1)C(=O)O
Step Four
Name
Quantity
2.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating it
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by successive addition of a saturated aqueous solution of sodium hydrogen carbonate and chloroform
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The resultant organic phase was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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